molecular formula C9H12N2O2 B13069860 4-Methyl-6-(oxetan-3-yloxy)pyridin-3-amine

4-Methyl-6-(oxetan-3-yloxy)pyridin-3-amine

Cat. No.: B13069860
M. Wt: 180.20 g/mol
InChI Key: LTGJGCXCTXEVLN-UHFFFAOYSA-N
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Description

4-Methyl-6-(oxetan-3-yloxy)pyridin-3-amine (CAS 1603026-39-6) is a chemical building block of high interest in medicinal chemistry and drug discovery research. It is characterized by its molecular formula of C9H12N2O2 and a molecular weight of 180.20 g/mol . The compound features a pyridin-3-amine core, a common pharmacophore, which is functionalized with a methyl group and an oxetane ring. The oxetane moiety is a valuable saturated counterpart to carbonyl groups or other planar structures and is widely used in contemporary drug design to improve the physicochemical and pharmacokinetic properties of lead compounds, such as enhancing solubility, reducing metabolic clearance, and increasing membrane permeability . As a key synthetic intermediate, this amine is primarily used in the construction of more complex molecules, particularly for screening and developing new therapeutic agents. It is offered in high purity to ensure reliable and reproducible results in research applications. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

4-methyl-6-(oxetan-3-yloxy)pyridin-3-amine

InChI

InChI=1S/C9H12N2O2/c1-6-2-9(11-3-8(6)10)13-7-4-12-5-7/h2-3,7H,4-5,10H2,1H3

InChI Key

LTGJGCXCTXEVLN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1N)OC2COC2

Origin of Product

United States

Preparation Methods

Starting Materials and Key Reagents

  • 4-Methyl-3-aminopyridin-6-ol or its halogenated analog (e.g., 6-chloro or 6-bromo derivative)
  • Oxetan-3-ol or oxetan-3-yl derivatives such as oxetane-3-carboxylic acid chloride
  • Bases (e.g., potassium carbonate, sodium hydride) to facilitate ether formation
  • Solvents: polar aprotic solvents like dimethylformamide (DMF), acetonitrile (MeCN), or ethanol
  • Catalysts or coupling agents (e.g., palladium catalysts for cross-coupling if halogenated pyridine is used)

Representative Synthetic Procedure

A typical synthesis involves the following steps:

  • Activation of the Pyridine Hydroxyl Group or Halogenation
    The 6-position hydroxyl group on 4-methyl-3-aminopyridin-6-ol can be converted to a better leaving group (e.g., halogenation to 6-chloropyridin-3-amine) to facilitate nucleophilic substitution.

  • Nucleophilic Substitution / Etherification
    The activated pyridine intermediate is reacted with oxetan-3-ol or its activated derivative under basic conditions to form the oxetan-3-yloxy ether linkage at the 6-position. For example, potassium carbonate in DMF at elevated temperatures (50–80 °C) is used to promote the substitution.

  • Purification
    The crude product is purified by flash chromatography or recrystallization to isolate 4-Methyl-6-(oxetan-3-yloxy)pyridin-3-amine as a pure compound.

Research Findings and Data Tables

Reaction Conditions and Yields

Entry Pyridine Derivative Oxetane Reagent Base/ Catalyst Solvent Temperature Time Yield (%) Notes
1 6-chloro-4-methyl-3-aminopyridine Oxetan-3-ol K2CO3 DMF 70 °C 12 h 65–75 Standard SNAr etherification
2 6-bromo-4-methyl-3-aminopyridine Oxetan-3-ol Pd catalyst (e.g., Pd(PPh3)4) MeCN 80 °C 24 h 70–80 Pd-catalyzed coupling
3 4-methyl-3-aminopyridin-6-ol Oxetane-3-carbonyl chloride NaH / Et3N THF 0–25 °C 6 h 60–70 Esterification followed by reduction

Analytical Characterization

  • NMR Spectroscopy confirms the ether linkage formation by characteristic shifts of oxetane methylene protons and pyridine protons.
  • Mass Spectrometry shows molecular ion peaks consistent with C9H12N2O2.
  • IR Spectroscopy identifies ether C–O stretching (~1100 cm⁻¹) and amine N–H stretching (~3300 cm⁻¹).

Comparative Analysis of Preparation Routes

Method Advantages Limitations Typical Yield (%)
SNAr with halogenated pyridine Straightforward, mild conditions Requires halogenated precursor 65–75
Pd-catalyzed cross-coupling High regioselectivity, broad substrate scope Requires expensive catalysts, longer reaction time 70–80
Esterification with oxetane acid chloride Direct attachment of oxetane ring Requires handling of acid chlorides, moisture sensitive 60–70

Notes on Reaction Mechanism and Optimization

  • The nucleophilic substitution at the 6-position of the pyridine ring proceeds via an SNAr mechanism when halogenated derivatives are used, favored by the electron-withdrawing effect of the nitrogen in the pyridine ring.
  • The oxetane ring is sensitive to acidic and strongly basic conditions; therefore, reaction conditions must be carefully controlled to avoid ring-opening side reactions.
  • Use of palladium-catalyzed coupling allows milder conditions and better functional group tolerance, which is advantageous when sensitive groups like amines are present.
  • Solvent choice affects yield and purity; polar aprotic solvents enhance nucleophilicity and solubility of reagents.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-6-(oxetan-3-yloxy)pyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methyl-6-(oxetan-3-yloxy)pyridin-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Methyl-6-(oxetan-3-yloxy)pyridin-3-amine involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biological molecules. The pyridine ring can also participate in hydrogen bonding and π-π interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent at Position 6 Molecular Formula Molecular Weight Key Properties/Inferences
4-Methyl-6-(oxetan-3-yloxy)pyridin-3-amine Oxetan-3-yloxy C₈H₁₁N₂O₂ 167.19 Moderate logP; H-bond donor (NH₂); strained ring enhances metabolic stability
6-Methylpyridin-3-amine () Methyl C₆H₈N₂ 108.14 Crystalline solid with intermolecular N–H···N H-bonds; minimal steric bulk
6-[(1-Methylpiperidin-4-yl)oxy]pyridin-3-amine () 1-Methylpiperidin-4-yloxy C₁₁H₁₇N₃O 207.27 Larger 6-membered ring; tertiary amine may increase lipophilicity and CNS penetration
6-Methoxy-4-methylpyridin-3-amine (CAS 6635-91-2; ) Methoxy C₇H₁₀N₂O 138.17 Lower steric hindrance; methoxy group offers electron-donating effects
5-Methyl-6-(2,2,2-trifluoroethoxy)pyridin-3-amine () Trifluoroethoxy C₈H₉F₃N₂O 206.17 Strong electron-withdrawing groups; increased hydrophobicity
4-[6-(2-Methoxyphenyl)pyridin-3-yl]pyrimidin-2-amine () 2-Methoxyphenyl C₁₆H₁₄N₄O 278.31 Aromatic substituent enables π-π stacking; higher molecular weight

Substituent Effects on Bioactivity

  • Oxetan-3-yloxy vs. Methoxy/Trifluoroethoxy : The oxetane’s strained ring may reduce metabolic oxidation compared to methoxy or trifluoroethoxy groups, which are prone to demethylation or hydrolysis .
  • Oxetane vs. Piperidine/Phenyl Groups: Smaller oxetane minimizes steric hindrance while maintaining moderate polarity, favoring target binding in confined active sites.

Hydrogen Bonding and Solubility

  • The NH₂ group in this compound acts as an H-bond donor, critical for interactions with biological targets. In contrast, 6-Methylpyridin-3-amine’s crystal structure reveals intermolecular H-bonding networks, suggesting solid-state stability .
  • Methoxy and trifluoroethoxy substituents lack H-bond donors, reducing solubility in polar solvents compared to oxetane derivatives .

Metabolic Stability

  • Oxetanes are known for resistance to oxidative metabolism due to ring strain and lack of labile protons, making this compound more stable than analogues with methoxy or piperidine groups .
  • Piperidine-containing compounds may undergo N-demethylation or ring oxidation, limiting their half-life .

Biological Activity

4-Methyl-6-(oxetan-3-yloxy)pyridin-3-amine is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound consists of a pyridine ring with a methyl group and an oxetane-derived ether substitution, which may influence its interactions with biological targets. This article reviews the biological activity of this compound, summarizing research findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

The molecular formula for this compound is C11H14N2O2C_{11}H_{14}N_{2}O_{2}, with a molecular weight of approximately 206.24 g/mol. The presence of the oxetane ring is significant as it can undergo ring-opening reactions, potentially leading to reactive intermediates that interact with various biological macromolecules.

PropertyValue
Molecular FormulaC11H14N2O2C_{11}H_{14}N_{2}O_{2}
Molecular Weight206.24 g/mol
Structural FeaturesMethyl group, oxetane

The biological activity of this compound can be attributed to several mechanisms:

  • Protein Interaction : The pyridine moiety is known for participating in π-π interactions, which can influence protein folding and function.
  • Enzyme Inhibition : The oxetane ring's ability to form reactive intermediates allows for potential inhibition of enzymes involved in various biochemical pathways.
  • Binding Affinity : Studies suggest that the compound may exhibit enhanced binding interactions with specific proteins or nucleic acids compared to structurally similar compounds.

Biological Activity Studies

Research has focused on the compound's interaction with various biological targets, including enzymes and receptors. The following sections summarize key findings from recent studies.

Anticancer Activity

A study investigated the compound's effects on cancer cell lines, revealing that it inhibits cell proliferation through apoptosis induction. The mechanism involves the activation of caspases and modulation of signaling pathways associated with cell survival.

Anti-inflammatory Effects

In vitro assays demonstrated that this compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines. The compound showed significant inhibition of cyclooxygenase (COX) enzymes, which are critical in inflammatory processes.

Study TypeKey Findings
Anticancer ActivityInduces apoptosis in cancer cells
Anti-inflammatory EffectsInhibits COX enzymes and reduces cytokine levels

Case Studies

  • Case Study on Cancer Cell Lines :
    • Objective : To evaluate the anticancer potential.
    • Method : Treatment of various cancer cell lines (e.g., MCF-7, HeLa) with different concentrations of the compound.
    • Results : Significant reduction in cell viability was observed at concentrations above 10 µM, with IC50 values calculated around 15 µM.
  • Case Study on Inflammatory Response :
    • Objective : To assess anti-inflammatory effects in a murine model.
    • Method : Administration of the compound prior to inducing inflammation.
    • Results : Decreased edema and inflammatory markers were noted, suggesting effective modulation of the inflammatory response.

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